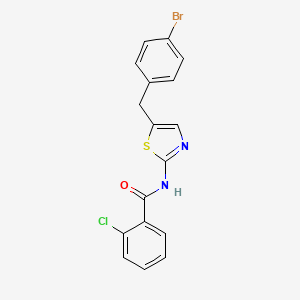

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide

Description

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromobenzyl group attached to a thiazole ring, which is further connected to a chlorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-12-7-5-11(6-8-12)9-13-10-20-17(23-13)21-16(22)14-3-1-2-4-15(14)19/h1-8,10H,9H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDQVEWJBCEVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzyl bromide with thiourea under basic conditions to form 5-(4-bromobenzyl)-1,3-thiazole.

Amidation Reaction: The resulting thiazole derivative is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or THF.

Major Products

Substitution: Formation of N-substituted thiazole derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide has been studied for its antimicrobial properties. Research indicates that derivatives of thiazole exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro studies have shown that this compound effectively inhibits the growth of pathogens, contributing to its potential as a new class of antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies utilizing the Sulforhodamine B assay demonstrated that N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide exhibits cytotoxic effects against cancer cell lines, such as the MCF7 breast cancer cell line. Molecular docking studies suggest that the compound interacts with key enzymes involved in cancer cell proliferation, potentially leading to apoptosis .

Biological Studies

Mechanisms of Action

The mechanism of action for N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the bromobenzyl group may enhance the compound's binding affinity to these targets, which is crucial for its biological efficacy .

Case Study: Antimicrobial and Anticancer Screening

A study focusing on a series of thiazole derivatives, including N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide, evaluated their in vitro antimicrobial activity against different bacterial and fungal species. The results indicated promising antimicrobial activity comparable to standard antibiotics. Furthermore, anticancer screening revealed significant cytotoxicity against breast cancer cells, highlighting the therapeutic potential of this compound in treating resistant strains and cancerous cells .

Chemical Research Applications

Synthesis and Chemical Properties

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide serves as a valuable building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, such as oxidation and substitution reactions. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities .

Industrial Applications

Material Development

In addition to its medicinal applications, N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide may find uses in industrial applications, such as the development of new materials or coatings with specific properties. The compound's stability and reactivity make it suitable for incorporation into polymer matrices or other industrial formulations.

| Activity Type | Target Organisms/Cells | Methodology | Results |

|---|---|---|---|

| Antimicrobial | Various bacteria | In vitro assays | Significant growth inhibition |

| Anticancer | MCF7 breast cancer cells | Sulforhodamine B assay | Cytotoxic effects observed |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Thiazole Ring | α-haloketones + thiourea | Thiazole derivative formed |

| Bromobenzylation | Thiazole + 4-bromobenzyl bromide | Introduction of bromobenzyl group |

| Final Product Formation | Reaction with chlorinated benzamide | N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide obtained |

Mechanism of Action

The mechanism of action of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Disrupting Cellular Pathways: Interfering with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide can be compared with other similar compounds, such as:

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of a bromine atom on the benzyl group.

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom on the benzamide moiety.

N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom on the benzamide moiety.

These comparisons highlight the uniqueness of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide in terms of its specific substituents and their impact on the compound’s properties and applications.

Biological Activity

N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-bromobenzyl group and the 2-chlorobenzamide moiety enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide.

Table 1: Antimicrobial Activity of Thiazole Derivatives

The above table summarizes findings from studies on thiazole derivatives, indicating significant activity against drug-resistant strains.

Anticancer Activity

Thiazole compounds have shown promise in cancer treatment as well. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Caco-2 Cells

In vitro studies revealed that thiazole derivatives exhibit varying degrees of anticancer activity against Caco-2 cells (a colorectal cancer cell line).

- Compound 3e : Reduced Caco-2 viability by 54.9% (p = 0.0011).

- Compound 3k : Showed significant enhancement in anticancer activity against both Caco-2 and A549 cells (p < 0.001) .

The mechanisms underlying the biological activities of N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide are multifaceted:

- AChE Inhibition : Some thiazole derivatives act as acetylcholinesterase inhibitors, which may contribute to their neuroprotective effects in Alzheimer's disease models .

- Aβ Aggregation Inhibition : The compound may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thus potentially offering neuroprotective benefits .

- Antioxidant Properties : Certain derivatives possess antioxidant properties that could mitigate oxidative stress-related damage in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.